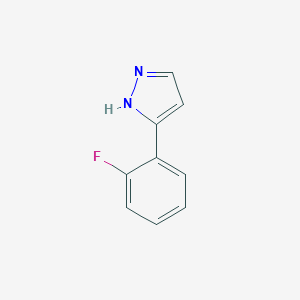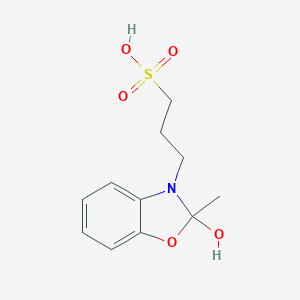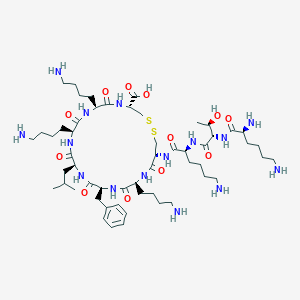
Inhibidor de endotoxinas
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Endotoxin, also known as lipopolysaccharide (LPS), is a major component of the outer leaflet of Gram-negative bacteria and has profound immunostimulatory and inflammatory capacity . An endotoxin inhibitor is a substance that can neutralize the effects of endotoxins. One example is the cyclic peptide KTKCKFLKKC, which forms a strong complex with lipid A, the toxic component of endotoxin . It detoxifies LPS in vitro and prevents LPS-induced cytokine release and lethality in vivo .
Molecular Structure Analysis
Endotoxins are part of the outer membrane of Gram-negative bacteria, composed of a hydrophobic lipid part (lipid A) anchored in the outer leaflet and a hydrophilic polysaccharide part that extends outside the cell . The polysaccharide part is divided into two domains: the core region and the O antigen . The structure of lipid A can differ among Gram-negative bacteria in the number and the length of fatty acid chains attached and the presence or absence of phosphate groups or other residues .
Aplicaciones Científicas De Investigación
Detección y eliminación de endotoxinas
Los inhibidores de endotoxinas se utilizan en la detección y eliminación de endotoxinas, que son lipopolisacáridos (LPS) anclados en las membranas externas de las bacterias Gram-negativas . Incluso cantidades mínimas de LPS que ingresan al sistema circulatorio pueden tener un efecto inmunoactivador letal . Por lo tanto, es de suma importancia controlar la contaminación por LPS y tomar medidas preventivas o de descontaminación para garantizar la seguridad humana .
Generación de anticuerpos monoclonales específicos de endotoxinas
Los inhibidores de endotoxinas juegan un papel crucial en la generación de anticuerpos monoclonales específicos de endotoxinas . Estos anticuerpos se utilizan para capturar endotoxinas y se seleccionan mediante técnicas potentes como la visualización de levaduras y fagos .
Profilaxis y tratamiento de enfermedades mediadas por LPS
Los inhibidores de endotoxinas son útiles en la profilaxis y el tratamiento de enfermedades mediadas por LPS . Se unen y neutralizan las endotoxinas de las bacterias Gram-negativas .
Sistemas bacterianos de toxinas-antitoxinas
Los inhibidores de endotoxinas están involucrados en los sistemas bacterianos de toxinas-antitoxinas . La antitoxina, una proteína o ARN, secuestra las toxinas del sistema toxina-antitoxina (TA) para su neutralización dentro de la célula bacteriana .
Desarrollo de biomateriales para la eliminación de endotoxinas
Los inhibidores de endotoxinas se utilizan en el desarrollo de biomateriales para la eliminación de endotoxinas
Mecanismo De Acción
Target of Action
Endotoxin inhibitors primarily target the lipopolysaccharides (LPS) , also known as endotoxins, which are potent toxins found in the outer membrane of Gram-negative bacteria . The most potent cell wall-derived inflammatory toxins of Gram-negative bacteria are lipopolysaccharides (endotoxins) . The inner part of the LPS, the lipid A, is responsible for one of the strongest inflammatory activities known . Another key target of endotoxin inhibitors is myeloid differentiation 2 (MD-2) , a protein that recognizes endotoxins and is required for Toll-like receptor 4 (TLR4) activity .
Mode of Action
Endotoxin inhibitors work by neutralizing endotoxins and mitigating their harmful effects. One common approach is the direct binding of inhibitors to the lipid A component of LPS, which is responsible for its toxic effects . By binding to lipid A, these inhibitors can prevent endotoxins from interacting with immune cells, thereby reducing the inflammatory response . Another approach involves the inhibition of the Toll-like receptor 4 (TLR4) complex . Endotoxin inhibitors can block the interaction between LPS and TLR4, thereby preventing the activation of these pathways .
Biochemical Pathways
Endotoxins can stimulate extracellular and intracellular pathways that lead to the activation of the immune response . The toll-like receptor (TLR) 4 is the main receptor for LPS and one of the pattern recognition receptors responsible for the early detection of microbes by the innate immune system . Endotoxin inhibitors can block the interaction between LPS and TLR4, thereby preventing the activation of these pathways .
Pharmacokinetics
It is known that these compounds must be able to reach the site of endotoxin activity in sufficient concentrations to exert their inhibitory effects . This involves absorption, distribution, metabolism, and excretion (ADME) processes that determine the bioavailability of the inhibitor .
Result of Action
The primary result of endotoxin inhibitor action is the reduction of inflammation caused by endotoxins . By neutralizing endotoxins and blocking their interaction with immune cells, endotoxin inhibitors can mitigate the harmful effects of endotoxins, including high fever, vasodilatation, diarrhea, and foetal shock syndrome .
Action Environment
The action of endotoxin inhibitors can be influenced by various environmental factors. For instance, the presence of other substances can interfere with the Limulus Amebocyte Lysate (LAL) assay, a common method for detecting endotoxins . These interfering substances can cause changes in the molecular structure of endotoxin aggregates, leading to inaccurate or total inhibition of the assay . Therefore, it is crucial to control the environment in which endotoxin inhibitors are used to ensure their efficacy and stability .
Safety and Hazards
Direcciones Futuras
The pharmaceutical industry has several reasons to seek alternatives to methods using natural LAL/TAL reagents . First, the volume of BE tests is growing in parallel with the demand for the reagent from the cell wall of horseshoe crab, the population of which is decreasing . The second reason is related to the significant variability in the sensitivity of the LAL/TAL reagents due to their natural origin . Therefore, it is thought that recombinant reagents are much more stable and can produce identical results .
Análisis Bioquímico
Biochemical Properties
Endotoxin inhibitors interact with various biomolecules to exert their effects. The primary target of these inhibitors is the endotoxin molecule itself. They bind to the lipid A region of the LPS, which is responsible for the toxic effects of endotoxins . This binding interaction neutralizes the endotoxin, preventing it from triggering an inflammatory response . The exact nature of these interactions is complex and can vary depending on the specific structure of the endotoxin inhibitor .
Cellular Effects
Endotoxin inhibitors have profound effects on various types of cells, particularly immune cells like monocytes and macrophages . By neutralizing endotoxins, these inhibitors prevent the activation of these cells, thereby reducing the production of pro-inflammatory cytokines . This can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of endotoxin inhibitors involves binding interactions with endotoxins, specifically with the lipid A region of the LPS . This binding prevents the endotoxin from interacting with immune cells, thereby inhibiting the activation of these cells and the subsequent production of pro-inflammatory cytokines . In addition to this, endotoxin inhibitors may also influence gene expression, potentially downregulating the expression of genes involved in the inflammatory response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of endotoxin inhibitors can change over time. For instance, studies have shown that the endotoxin neutralizing activity of these inhibitors can decrease over time, indicating a possible degradation of the inhibitor . Furthermore, long-term effects on cellular function have been observed, with endotoxin inhibitors potentially influencing cell signaling pathways and gene expression over extended periods .
Dosage Effects in Animal Models
The effects of endotoxin inhibitors can vary with different dosages in animal models. Studies have shown that low doses of these inhibitors can effectively neutralize endotoxins and reduce inflammation . At high doses, endotoxin inhibitors may have toxic or adverse effects, potentially leading to conditions such as endotoxin shock .
Metabolic Pathways
Endotoxin inhibitors are involved in various metabolic pathways. They interact with enzymes and cofactors involved in these pathways, potentially influencing metabolic flux or metabolite levels . For instance, endotoxin inhibitors may influence the metabolism of lipids, given their interactions with the lipid A region of endotoxins .
Transport and Distribution
Endotoxin inhibitors are transported and distributed within cells and tissues through various mechanisms. They may interact with transporters or binding proteins, which can influence their localization or accumulation . For instance, endotoxin inhibitors may be transported into immune cells, where they can bind to endotoxins and prevent their interaction with these cells .
Subcellular Localization
The subcellular localization of endotoxin inhibitors can influence their activity or function. These inhibitors may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For instance, studies have shown that endotoxin inhibitors can rapidly change their subcellular localization in response to endotoxin exposure, potentially influencing their ability to neutralize endotoxins .
Propiedades
IUPAC Name |
(4R,7S,10S,13S,16S,19S,22R)-7,10,19-tris(4-aminobutyl)-22-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-16-benzyl-13-(2-methylpropyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H97N15O12S2/c1-33(2)29-41-51(77)63-37(20-8-13-25-57)47(73)62-39(22-10-15-27-59)50(76)69-44(55(81)82)32-84-83-31-43(53(79)64-38(21-9-14-26-58)48(74)67-42(52(78)66-41)30-35-17-5-4-6-18-35)68-49(75)40(23-11-16-28-60)65-54(80)45(34(3)71)70-46(72)36(61)19-7-12-24-56/h4-6,17-18,33-34,36-45,71H,7-16,19-32,56-61H2,1-3H3,(H,62,73)(H,63,77)(H,64,79)(H,65,80)(H,66,78)(H,67,74)(H,68,75)(H,69,76)(H,70,72)(H,81,82)/t34-,36+,37+,38+,39+,40+,41+,42+,43+,44+,45+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMJQAGFRHOLBKF-IYXJEWLDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCCCN)N)C(=O)O)CCCCN)CCCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)CCCCN)CC2=CC=CC=C2)CC(C)C)CCCCN)CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H97N15O12S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1224.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

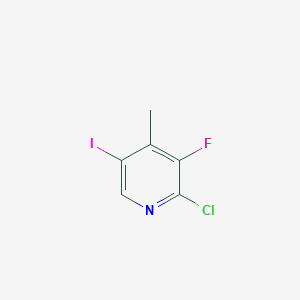

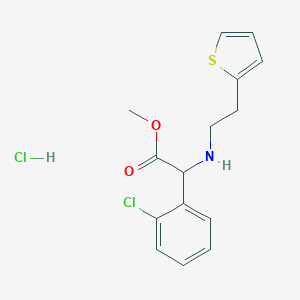

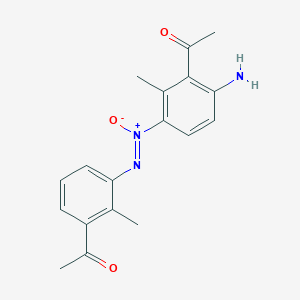

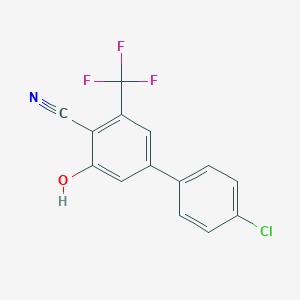
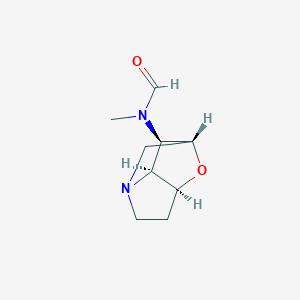
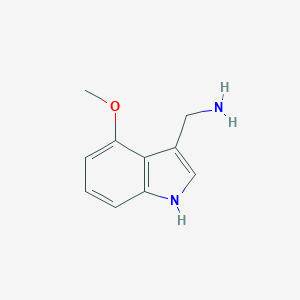
![7-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-[4,5-dihydroxy-6-methyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B115203.png)


